molecular formula C20H23BrCl2N4 B14680478 2-(p-Bromophenyl)-9-dimethylaminopropyl-9H-imidazo(1,2-a)benzimidazole dihydrochloride CAS No. 38652-53-8

2-(p-Bromophenyl)-9-dimethylaminopropyl-9H-imidazo(1,2-a)benzimidazole dihydrochloride

Cat. No.: B14680478
CAS No.: 38652-53-8
M. Wt: 470.2 g/mol
InChI Key: USBLTPKNXMVARI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(p-Bromophenyl)-9-dimethylaminopropyl-9H-imidazo(1,2-a)benzimidazole dihydrochloride is a synthetic compound belonging to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse biological activities, including antiproliferative, antimicrobial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-Bromophenyl)-9-dimethylaminopropyl-9H-imidazo(1,2-a)benzimidazole dihydrochloride typically involves the condensation of ortho-phenylenediamine with a suitable aldehyde or ketone, followed by cyclization and subsequent functionalization . Common reagents used in these reactions include sodium metabisulphite as an oxidizing agent and various solvents under mild conditions . The reaction conditions are optimized to achieve high yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors and automated processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(p-Bromophenyl)-9-dimethylaminopropyl-9H-imidazo(1,2-a)benzimidazole dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which may exhibit different biological activities depending on the nature of the substituents introduced.

Mechanism of Action

The mechanism of action of 2-(p-Bromophenyl)-9-dimethylaminopropyl-9H-imidazo(1,2-a)benzimidazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the proliferation of cancer cells by interfering with DNA synthesis and inducing apoptosis . It may also interact with microbial enzymes, disrupting their normal function and leading to cell death .

Properties

CAS No.

38652-53-8

Molecular Formula

C20H23BrCl2N4

Molecular Weight

470.2 g/mol

IUPAC Name

3-[2-(4-bromophenyl)imidazo[1,2-a]benzimidazol-4-yl]-N,N-dimethylpropan-1-amine;dihydrochloride

InChI

InChI=1S/C20H21BrN4.2ClH/c1-23(2)12-5-13-24-18-6-3-4-7-19(18)25-14-17(22-20(24)25)15-8-10-16(21)11-9-15;;/h3-4,6-11,14H,5,12-13H2,1-2H3;2*1H

InChI Key

USBLTPKNXMVARI-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2N3C1=NC(=C3)C4=CC=C(C=C4)Br.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.